molecular formula C18H16N2O2 B10912278 5-methyl-4-[(4-methylphenyl)carbonyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 73087-92-0

5-methyl-4-[(4-methylphenyl)carbonyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10912278
CAS No.: 73087-92-0
M. Wt: 292.3 g/mol
InChI Key: RBZUNJKXVPFHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-4-[(4-methylphenyl)carbonyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with methyl, phenyl, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-[(4-methylphenyl)carbonyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with phenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-[(4-methylphenyl)carbonyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated pyrazolones.

Scientific Research Applications

5-methyl-4-[(4-methylphenyl)carbonyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-4-[(4-methylphenyl)carbonyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the 4-methylphenyl carbonyl group.

    5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the 4-methylphenyl carbonyl group.

    4-[(4-methylphenyl)carbonyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the 5-methyl group.

Uniqueness

5-methyl-4-[(4-methylphenyl)carbonyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both the 5-methyl and 4-methylphenyl carbonyl groups

Properties

CAS No.

73087-92-0

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

5-methyl-4-(4-methylbenzoyl)-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C18H16N2O2/c1-12-8-10-14(11-9-12)17(21)16-13(2)19-20(18(16)22)15-6-4-3-5-7-15/h3-11,16H,1-2H3

InChI Key

RBZUNJKXVPFHFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.